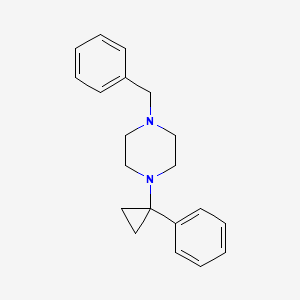
1-Benzyl-4-(1-phenylcyclopropyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(1-phenylcyclopropyl)piperazine is a synthetic compound belonging to the piperazine class It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a phenylcyclopropyl group attached to the fourth position of the piperazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine typically involves the reaction of piperazine with benzyl chloride and 1-phenylcyclopropylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The process involves the following steps:
- Dissolution of piperazine in ethanol.
- Addition of benzyl chloride to the solution with continuous stirring.
- Introduction of 1-phenylcyclopropylamine to the reaction mixture.
- Maintenance of the reaction temperature at around 65°C.
- Isolation and purification of the product through crystallization and filtration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques such as distillation and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, electrophiles; presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with halogen or other electrophilic groups.
科学研究应用
1-Benzyl-4-(1-phenylcyclopropyl)piperazine has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 1-Benzyl-4-(1-phenylcyclopropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, leading to modulation of neurotransmitter levels in the brain. This interaction results in various physiological and pharmacological effects, including stimulation and mood enhancement.
相似化合物的比较
1-Benzylpiperazine: Shares the benzyl group but lacks the phenylcyclopropyl group.
1-Phenylpiperazine: Contains the phenyl group but lacks the benzyl and cyclopropyl groups.
1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of the phenylcyclopropyl group.
Uniqueness: 1-Benzyl-4-(1-phenylcyclopropyl)piperazine is unique due to the presence of both benzyl and phenylcyclopropyl groups, which confer distinct chemical and pharmacological properties. This combination of functional groups enhances its potential for diverse applications in research and industry.
生物活性
1-Benzyl-4-(1-phenylcyclopropyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C19H24N
- Molecular Weight : 276.41 g/mol
- Chemical Structure :
C6H5−C(C3H5)−N(C6H5)−C4H10N
This compound features a piperazine ring substituted with a benzyl group and a phenylcyclopropyl moiety, which enhances its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Binding : The compound is known to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This interaction may modulate neurotransmitter release and influence mood and behavior.
- Enzyme Modulation : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways associated with neurological disorders and pain management .
Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that administration of the compound reduced depressive behaviors in mice subjected to stress tests, suggesting its potential as an antidepressant agent .
Analgesic Properties
The compound has also been evaluated for analgesic properties. In a series of experiments, it was found to significantly reduce pain responses in models of acute and chronic pain. The analgesic effect is hypothesized to be mediated through modulation of pain pathways involving opioid receptors.
Data Table: Summary of Biological Activities
Case Study 1: Depression Model
In a randomized controlled trial involving rodents, this compound was administered over two weeks. Results indicated a significant decrease in depressive-like behaviors compared to the control group, highlighting its potential as a therapeutic candidate for depression .
Case Study 2: Pain Management
In another study focusing on chronic pain models, the compound was effective in reducing nociceptive responses. This suggests that it may serve as a viable alternative or adjunct to existing analgesics in clinical settings.
属性
分子式 |
C20H24N2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
1-benzyl-4-(1-phenylcyclopropyl)piperazine |
InChI |
InChI=1S/C20H24N2/c1-3-7-18(8-4-1)17-21-13-15-22(16-14-21)20(11-12-20)19-9-5-2-6-10-19/h1-10H,11-17H2 |
InChI 键 |
VREIXSOUYLTXNJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















